Mycophenolic acid-d3 (MPA-d3) is a deuterated form of mycophenolic acid (MPA), a naturally occurring immunosuppressive agent originally isolated from the fungus Penicillium brevicompactum []. MPA-d3 serves as a valuable tool in scientific research, primarily as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , , , , , , , , , ]. It enables accurate quantification of MPA and its metabolites in biological samples, facilitating pharmacokinetic and metabolism studies.
Mycophenolic Acid-d3 is synthesized from mycophenolic acid through deuteration, a process that replaces hydrogen atoms with deuterium. It can be sourced from chemical suppliers specializing in pharmaceutical compounds, such as Biosynth.
Mycophenolic Acid-d3 is classified as a pharmaceutical compound and falls under the category of immunosuppressants. It is also categorized within the larger group of anti-inflammatory agents.
The synthesis of Mycophenolic Acid-d3 involves several steps that typically include the following:
The synthesis often requires specialized equipment such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium into the molecular structure. High-performance liquid chromatography (HPLC) may also be used for purification and analysis.
The molecular formula for Mycophenolic Acid-d3 is C16H15D3O4, indicating that it contains three deuterium atoms. The structural representation shows a core phenolic structure with a carboxylic acid group.
Mycophenolic Acid-d3 undergoes several chemical reactions typical of carboxylic acids and phenols, including:
These reactions are often monitored using chromatographic techniques such as HPLC or gas chromatography-mass spectrometry (GC-MS) to analyze reaction products and kinetics.
Mycophenolic Acid-d3 functions primarily by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in the purine synthesis pathway. This inhibition leads to reduced proliferation of lymphocytes, thereby dampening immune responses.
Research indicates that Mycophenolic Acid-d3 has similar pharmacokinetic properties to its non-deuterated counterpart, making it effective in studies aimed at understanding drug metabolism and pharmacodynamics.
Analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed for quantifying Mycophenolic Acid-d3 in biological samples, ensuring accurate measurement despite matrix effects from biological fluids .
Mycophenolic Acid-d3 is primarily used in clinical research as an internal standard for quantifying mycophenolic acid levels in plasma samples from patients undergoing treatment with immunosuppressants. Its application extends to:
Mycophenolic Acid-d3 (MPA-d3) is a stable isotope-labeled analog of mycophenolic acid (MPA), where three hydrogen atoms are replaced by deuterium atoms at the methoxy group (-OCH₃ → -OCD₃). Its molecular formula is C₁₇H₁₇D₃O₆, with a molecular weight of 323.36 g/mol, compared to 320.34 g/mol for unlabeled MPA [4] [8]. The deuterium atoms are exclusively incorporated at the 6-methoxy position of the benzofuran moiety, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry [8]. This specific labeling pattern minimizes isotopic effects on biological activity while providing a distinct mass difference for analytical differentiation [7]. The core structure retains the characteristic pharmacophore of MPA: a hexenoic acid side chain conjugated to a fused benzofuran-carboxylate system, which is essential for inhibiting inosine monophosphate dehydrogenase (IMPDH) [4] [10].
Table 1: Molecular Identity of Mycophenolic Acid-d3
Property | Specification |
---|---|
CAS Number | 1185242-90-3 |
Molecular Formula | C₁₇H₁₇D₃O₆ |
Exact Mass | 323.1448 Da |
Deuterium Incorporation | 6-methoxy group (-OCD₃) |
IUPAC Name | (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Mass Spectrometry: MPA-d3 exhibits a prominent [M+H]⁺ ion at m/z 324.15 in positive electrospray ionization (ESI) mode, distinguishing it from unlabeled MPA ([M+H]⁺ at m/z 321.13). Fragmentation patterns show characteristic product ions at m/z 207.10 (cleavage of the hexenoic acid chain) and m/z 193.08 (benzofuran core), consistent with unlabeled MPA but shifted by 3 Da [5] [8]. This mass shift is crucial for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), eliminating cross-talk between analyte and internal standard channels [3] [6].
Nuclear Magnetic Resonance: ¹H-NMR spectra confirm deuterium incorporation through the absence of the methoxy proton signal at δ 3.75 ppm (present in unlabeled MPA). A corresponding triplet signal in the ¹³C-NMR spectrum at δ 56.5 ppm arises due to deuterium-carbon coupling (J₃ = 19 Hz), characteristic of the -OCD₃ group [8]. Aromatic protons of the benzofuran core appear as a singlet at δ 6.60 ppm (H-5) and a doublet at δ 7.65 ppm (H-2), identical to unlabeled MPA [7].
Infrared Spectroscopy: The IR spectrum retains key functional group absorptions of MPA: broad O-H stretch at 3200–3400 cm⁻¹, conjugated carbonyl (C=O) stretch at 1695 cm⁻¹, and C-O-C asymmetric stretch at 1250 cm⁻¹. Minor shifts (<5 cm⁻¹) in C-D stretching vibrations near 2100 cm⁻¹ are observed but do not affect chromatographic behavior [4] [8].
Table 2: Key Mass Spectral Fragments of MPA-d3
Ion Type | m/z MPA-d3 | m/z MPA | Fragment Identity |
---|---|---|---|
[M+H]⁺ | 324.15 | 321.13 | Molecular ion |
Product ion | 207.10 | 204.10 | Benzofuran core + methyl |
Product ion | 193.08 | 190.05 | Benzofuran core |
Lipophilicity and Solubility: MPA-d3 exhibits near-identical lipophilicity to MPA, with calculated logP values of 3.2 ± 0.1 for both compounds. However, deuterium substitution slightly reduces aqueous solubility (MPA-d3: 18.5 μg/mL vs. MPA: 22.7 μg/mL at 25°C) due to the higher mass and stronger carbon-deuterium bonds [4] [7]. Both compounds show high solubility in acetonitrile (>100 mg/mL), enabling their use in LC-MS/MS mobile phases and sample preparation [6].
Chromatographic Behavior: Under reversed-phase LC conditions (C18 columns), MPA-d3 co-elutes with unlabeled MPA due to identical polar surface areas and charge distribution. For example, using acetonitrile/ammonium formate mobile phases, both compounds exhibit retention times of 1.8–2.0 min [5]. This co-elution is critical for accurate internal standard correction in quantitative assays, as matrix effects impact both compounds equally [3] [5].
Metabolic Stability: In vitro studies demonstrate that MPA-d3 undergoes glucuronidation at rates indistinguishable from unlabeled MPA. The deuterium kinetic isotope effect (KIE) is negligible (kH/kD = 1.02–1.05) because deuterium is distal to the metabolic site (phenolic -OH group) [9]. Vitamin D3-induced upregulation of UGT1A8/1A10 glucuronosyltransferases in intestinal cells equally enhances metabolism of both compounds, confirming equivalent biochemical behavior [9].
Table 3: Physicochemical Comparison of MPA and MPA-d3
Property | MPA | MPA-d3 | Analytical Impact |
---|---|---|---|
Molecular Weight | 320.34 g/mol | 323.36 g/mol | Mass shift in MS detection |
pKa | 4.5 (carboxyl) | 4.5 (carboxyl) | Identical ionization in LC-MS |
Protein Binding | 97–99% | 97–99% | Comparable recovery in protein precipitation |
MPAG Formation Rate | 18.2 nmol/min/mg | 17.9 nmol/min/mg | Equivalent metabolic stability in hepatocytes |
As an internal standard, MPA-d3 corrects for losses during sample preparation and matrix effects in mass spectrometry. Protein precipitation with zinc sulfate/acetonitrile containing MPA-d3 yields >95% recovery of both MPA and its glucuronide metabolite (MPAG) from human plasma [3] [5]. Crucially, MPA-d3 eliminates interference from in-source conversion of MPAG to MPA during LC-MS/MS by providing a distinct chromatographic profile. This is achieved by optimizing desolvation temperatures (500°C) and cone voltages (25 V) to suppress unwanted fragmentation [5]. Validated assays show linearity over 15–15,000 ng/mL (R² > 0.998) with precision <5% RSD, enabling accurate therapeutic drug monitoring in transplant patients [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1